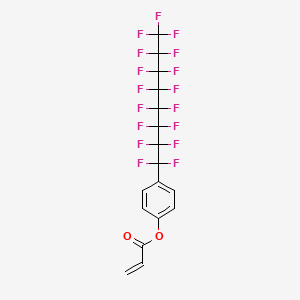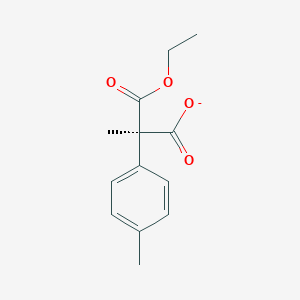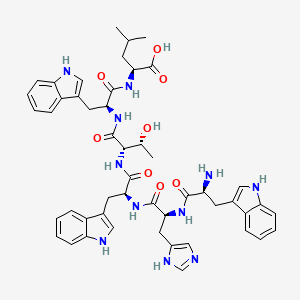
L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- is a complex peptide composed of multiple amino acids, including L-Leucine, L-tryptophan, L-histidine, and L-threonine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, such as E. coli, through genetic engineering and fermentation processes .
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residues, leading to the formation of kynurenine derivatives.
Reduction: Reduction reactions can modify disulfide bonds if present within the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are employed.
Substitution: Reagents such as NBS (N-bromosuccinimide) can be used for selective bromination of tryptophan residues.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can yield kynurenine, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its role in modulating immune responses and as a potential drug candidate.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- involves its interaction with specific molecular targets and pathways. For instance, L-Leucine is known to activate the mTOR signaling pathway, which plays a crucial role in regulating cell growth and metabolism. L-tryptophan can influence neurotransmitter synthesis, impacting brain function and mood regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Leucine: An essential branched-chain amino acid involved in protein synthesis and metabolic regulation.
L-tryptophan: A precursor to serotonin and melatonin, influencing mood and sleep.
L-histidine: A precursor to histamine, involved in immune responses and gastric acid secretion.
L-threonine: An essential amino acid important for protein synthesis and immune function.
Uniqueness
L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to interact with multiple signaling pathways and its role in various physiological processes make it a valuable compound for research and therapeutic development.
Propriétés
Numéro CAS |
873107-78-9 |
|---|---|
Formule moléculaire |
C49H57N11O8 |
Poids moléculaire |
928.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C49H57N11O8/c1-26(2)16-42(49(67)68)59-45(63)39(18-29-22-53-37-14-8-5-11-33(29)37)58-48(66)43(27(3)61)60-47(65)40(19-30-23-54-38-15-9-6-12-34(30)38)57-46(64)41(20-31-24-51-25-55-31)56-44(62)35(50)17-28-21-52-36-13-7-4-10-32(28)36/h4-15,21-27,35,39-43,52-54,61H,16-20,50H2,1-3H3,(H,51,55)(H,56,62)(H,57,64)(H,58,66)(H,59,63)(H,60,65)(H,67,68)/t27-,35+,39+,40+,41+,42+,43+/m1/s1 |
Clé InChI |
RNAOVJJUBAZZQY-JRAPODCYSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)N)O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CNC7=CC=CC=C76)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


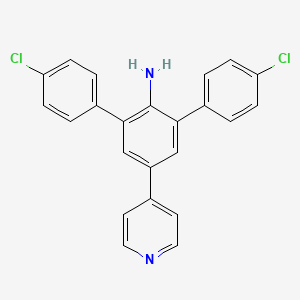
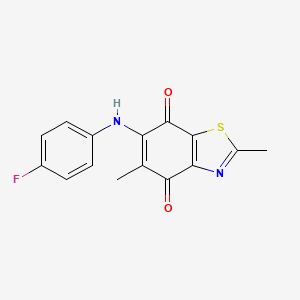
![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
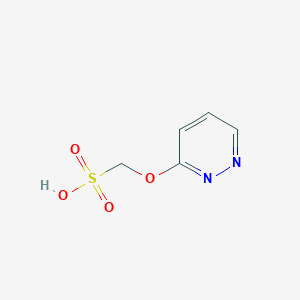
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
![Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester](/img/structure/B12606974.png)
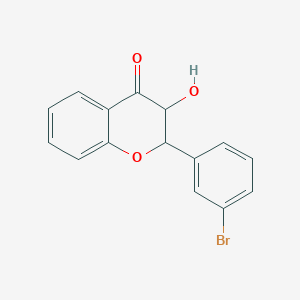
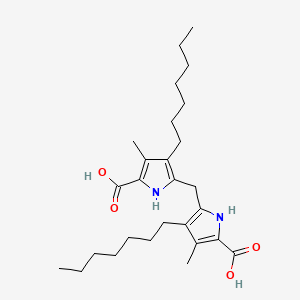
![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)
